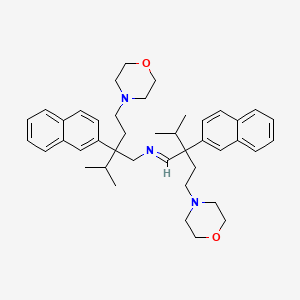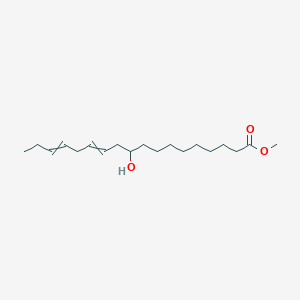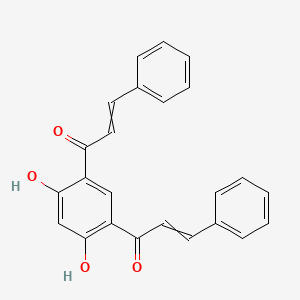![molecular formula C12H9ClN4O2 B14680343 7-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 35756-46-8](/img/structure/B14680343.png)
7-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products, including pigments and enzyme cofactors. This compound, with its unique structure, has garnered interest in medicinal chemistry and other scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves the cyclization of appropriate precursors. One common method starts with the condensation of a chloro-substituted benzene derivative with a suitable diamine, followed by cyclization under acidic or basic conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced pteridine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions include various substituted pteridines, which can exhibit different biological and chemical properties.
Applications De Recherche Scientifique
7-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex pteridine derivatives.
Biology: The compound is studied for its role in biological systems, including enzyme cofactors and pigments.
Medicine: Research explores its potential as an anticancer, antiviral, and antibacterial agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 7-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its therapeutic effects. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triamterene: A diuretic with a similar pteridine structure.
Methotrexate: An anticancer drug that also contains a pteridine moiety.
Folic Acid: A vitamin essential for DNA synthesis and repair, structurally related to pteridines
Uniqueness
7-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione stands out due to its specific substitutions, which confer unique chemical and biological properties. Its chlorine and methyl groups influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
35756-46-8 |
|---|---|
Formule moléculaire |
C12H9ClN4O2 |
Poids moléculaire |
276.68 g/mol |
Nom IUPAC |
7-chloro-3,10-dimethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C12H9ClN4O2/c1-16-8-4-3-6(13)5-7(8)14-9-10(16)15-12(19)17(2)11(9)18/h3-5H,1-2H3 |
Clé InChI |
OWXIGMFRVPMQCJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)Cl)N=C3C1=NC(=O)N(C3=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


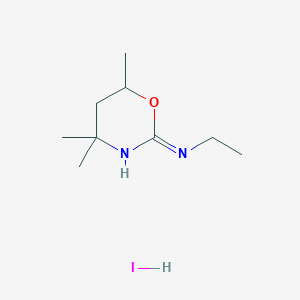
![(9Z,11Z,13Z)-Cyclonona[ef]heptalene](/img/structure/B14680261.png)
![2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-[1]benzofuro[4,5-g]isochromene-5,10(9h)-dione](/img/structure/B14680273.png)
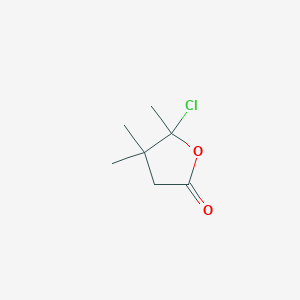



![ethyl N-[8-(benzhydrylamino)-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14680288.png)
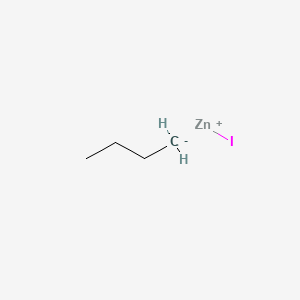
![N-[5-Chloro-2-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B14680299.png)
![2-[(2,5-Dimethylphenyl)methyl]-1,4-dimethylbenzene](/img/structure/B14680305.png)
